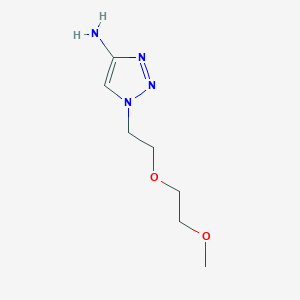![molecular formula C15H21NO2 B13631961 Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate](/img/structure/B13631961.png)
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is an organic compound with a complex structure that includes an ethyl ester group, a diethylamino group, and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors provide better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
Aplicaciones Científicas De Investigación
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through different pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-diethylaminoethyl 4-nitrobenzoate: Similar in structure but contains a nitro group instead of the ester group.
N (1)- [2- (Diethylamino)ethyl]-N (2)- [4- (diethylamino)phenyl]ethanediamide: Contains an ethanediamide group instead of the ester group.
Uniqueness
Ethyl (2E)-3-[4-(diethylamino)phenyl]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester group makes it more reactive in certain chemical reactions, while the diethylamino group enhances its potential biological activity .
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
ethyl (E)-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C15H21NO2/c1-4-16(5-2)14-10-7-13(8-11-14)9-12-15(17)18-6-3/h7-12H,4-6H2,1-3H3/b12-9+ |
Clave InChI |
ASLBXRNVTSCIJY-FMIVXFBMSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)/C=C/C(=O)OCC |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C=CC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)

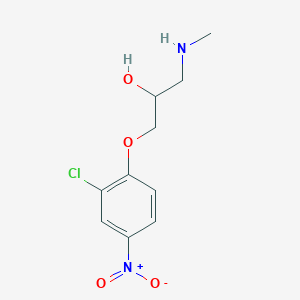
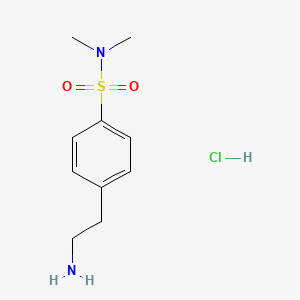
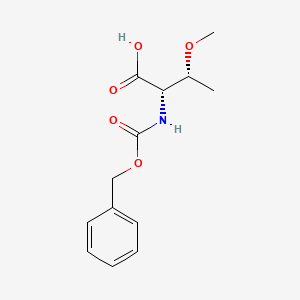

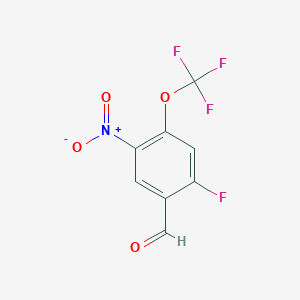
![7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-3-carboxylicacid](/img/structure/B13631933.png)
![3-Methyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13631941.png)
